molecular formula C19H27BrN2O B14751277 Aspidosine hydrobromide

Aspidosine hydrobromide

Cat. No.: B14751277
M. Wt: 379.3 g/mol
InChI Key: PFGIFAHSSMGINS-QDRJTMBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidosine hydrobromide is a chemical compound with the molecular formula C19H27BrN2O and a molecular weight of 379.33 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of aspidosine, an indole alkaloid, and is often studied for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspidosine hydrobromide typically involves the reaction of aspidosine with hydrobromic acid. The process can be carried out under controlled conditions to ensure the formation of the hydrobromide salt. The reaction is usually performed in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Aspidosine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aspidosine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aspidosine hydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness of Aspidosine Hydrobromide: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Properties

Molecular Formula

C19H27BrN2O

Molecular Weight

379.3 g/mol

IUPAC Name

(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-6-ol;hydrobromide

InChI

InChI=1S/C19H26N2O.BrH/c1-2-18-8-4-11-21-12-10-19(17(18)21)13-5-3-6-14(22)16(13)20-15(19)7-9-18;/h3,5-6,15,17,20,22H,2,4,7-12H2,1H3;1H/t15-,17-,18-,19-;/m1./s1

InChI Key

PFGIFAHSSMGINS-QDRJTMBHSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5O.Br

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5O.Br

Origin of Product

United States

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